5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride
Description
5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride (CAS: 2044705-25-9) is a benzonitrile derivative featuring an aminomethyl group (-CH2NH2) at the 5-position and a chlorine atom at the 2-position of the benzene ring, with a hydrochloride salt enhancing solubility .
Properties
IUPAC Name |
5-(aminomethyl)-2-chlorobenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,4,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFVLPZSUPQNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)C#N)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044705-25-9 | |
| Record name | Benzonitrile, 5-(aminomethyl)-2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044705-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride typically involves the following steps:
Nitrile Formation: The initial step involves the formation of the nitrile group on the benzene ring. This can be achieved through the reaction of a suitable benzyl halide with a cyanide source under basic conditions.
Aminomethylation: The nitrile compound is then subjected to aminomethylation, where an aminomethyl group is introduced. This can be done using formaldehyde and a primary amine in the presence of an acid catalyst.
Chlorination: The final step involves the chlorination of the benzene ring. This can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium tert-butoxide.
Major Products
Oxidation: Oximes, amides
Reduction: Primary amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of 5-(aminomethyl)-2-chlorobenzonitrile hydrochloride typically involves a Mannich reaction, where 2-chlorobenzonitrile is reacted with formaldehyde and a primary amine under acidic conditions. The product is then purified using recrystallization or column chromatography. Industrially, continuous flow reactors are employed to optimize reaction conditions for higher yield and quality.
Chemical Reactions:
This compound can undergo various chemical reactions:
- Substitution Reactions: The chlorine atom can be replaced by nucleophiles like amines.
- Oxidation: The aminomethyl group can be oxidized to form imines or amides.
- Reduction: The nitrile group can be reduced to form primary amines.
Scientific Research Applications
5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride has several notable applications:
Medicinal Chemistry
- Intermediate in Drug Synthesis: It is utilized in synthesizing pharmaceutical compounds aimed at treating neurological disorders. Its structural characteristics allow it to serve as a precursor for developing drugs that target specific biological pathways .
- Enzyme Inhibition Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of neuronal nitric oxide synthase (nNOS), which is relevant for developing anti-neurodegenerative agents .
Materials Science
- Building Block for Polymers: It serves as a crucial component in synthesizing advanced materials with tailored properties, including polymers used in various industrial applications.
Biological Studies
- Receptor Binding Assays: The compound is employed in assays to study its interaction with biological receptors, contributing to understanding drug-receptor dynamics and pharmacodynamics .
- Agrochemical Production: It is also used in developing agrochemicals, highlighting its versatility beyond medicinal applications.
Case Study 1: Neuroprotective Agents
Research indicates that derivatives of 5-(aminomethyl)-2-chlorobenzonitrile hydrochloride exhibit neuroprotective properties. In a study focusing on nNOS inhibitors, compounds similar to this hydrochloride demonstrated improved selectivity and potency against human nNOS, suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Polymer Synthesis
In materials science, the compound has been utilized as a building block for synthesizing novel polymers. These polymers exhibited enhanced mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and coatings.
Mechanism of Action
The mechanism by which 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the nitrile and chlorine groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Halogen-Substituted Benzonitrile Derivatives
Key Differences :
- Electronic Effects : Chlorine (strong electron-withdrawing) vs. fluorine (weaker electron-withdrawing) influences reactivity in substitution or coupling reactions .
- Solubility: Hydrochloride salts (target compound and fluorinated analog) exhibit better aqueous solubility than non-salt forms like 5-Amino-2-chlorobenzonitrile .
Heterocyclic Analogs with Aminomethyl Groups
Key Differences :
- Ring Systems : Benzene (target compound) vs. benzimidazole (rigid, planar) vs. thiophene (sulfur-containing) vs. pyrimidine (nitrogen-rich). These differences affect metabolic stability and target interactions .
- Substituent Effects : The thiophene analog’s sulfur atom may increase lipophilicity, while pyrimidine derivatives are common in nucleoside analogs .
Pharmacologically Active Hydrochloride Salts
Key Differences :
- Complexity : The target compound is a simple benzonitrile derivative, whereas pexidartinib and rotigotine are multi-ring systems with specific receptor targeting .
- Therapeutic Use : Unlike these approved drugs, the target compound’s pharmacological profile remains uncharacterized in the provided evidence.
Biological Activity
Overview
5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is an organic compound characterized by a benzene ring with an aminomethyl group and a chlorine atom. Its unique structure allows it to participate in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The synthesis of 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride typically involves:
- Nitrile Formation : The initial step involves forming the nitrile group on the benzene ring using a suitable benzyl halide and a cyanide source under basic conditions.
- Aminomethylation : The nitrile compound undergoes aminomethylation using formaldehyde and a primary amine in the presence of an acid catalyst.
- Chlorination : The final step involves chlorination using agents like thionyl chloride or phosphorus pentachloride.
The biological activity of 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride is attributed to its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the nitrile and chlorine groups participate in various chemical interactions. These interactions can modulate enzyme activity and receptor functions, leading to specific biological effects.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds related to 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride. For instance, derivatives with similar structural features have shown promising results against human lung cancer cell lines (A549, HCC827, NCI-H358) through MTS cytotoxicity assays. These studies indicate that compounds with chlorinated or nitro-substituted groups exhibit significant cytotoxic effects in 2D cultures compared to 3D cultures, suggesting their potential as antitumor agents .
Antimicrobial Activity
Additionally, compounds related to this structure have been tested for antimicrobial properties against various pathogens. The testing methods included broth microdilution against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Some derivatives demonstrated notable antibacterial activity, indicating their potential as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | Method Used | IC50 Values (µM) | Comments |
|---|---|---|---|---|
| Antitumor | A549 | MTS Cytotoxicity | 6.75 ± 0.19 | High activity in 2D culture |
| Antitumor | HCC827 | MTS Cytotoxicity | 6.26 ± 0.33 | Significant activity compared to controls |
| Antimicrobial | Staphylococcus aureus | Broth Microdilution | 0.78-1.56 | Potent antibacterial agent |
| Antimicrobial | Escherichia coli | Broth Microdilution | Not specified | Active against Gram-negative bacteria |
Case Study: Evaluation of Antitumor Activity
In a study published in August 2021, several compounds similar to 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride were synthesized and evaluated for their antitumor activity on lung cancer cell lines using both 2D and 3D culture systems. Notably, compound variations with chlorinated groups exhibited higher cytotoxicity in the A549 cell line compared to other tested lines .
The study concluded that while these compounds showed significant antitumor activity, they also affected normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Aminomethyl)-2-chlorobenzonitrile hydrochloride?
- Methodological Answer : The compound can be synthesized via reductive amination of 2-chloro-5-cyanobenzaldehyde using ammonium acetate and sodium cyanoborohydride, followed by hydrochloride salt formation. Alternative routes include cyclocondensation of intermediates such as 2-amino-5-chloro-benzophenone derivatives with ethyl glycinate, as seen in similar amine hydrochloride syntheses . Evidence from related compounds (e.g., methyl 5-(aminomethyl)pyridine-2-carboxylate hydrochloride) suggests that protecting group strategies (e.g., Boc protection) may improve yield during amination steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (with UV detection at 254 nm) and LC-MS to assess purity (>95% by area normalization). Structural confirmation requires H NMR (e.g., δ 4.2 ppm for -CHNH·HCl) and FT-IR (absorption bands at ~2200 cm for nitrile groups). Purity thresholds (>97%) and analytical methods (GC/HPLC) for structurally similar aminomethyl-benzonitrile derivatives are documented in commercial catalogs .
Q. What are common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer : Common impurities include unreacted 2-chloro-5-cyanobenzaldehyde, over-alkylated by-products, and residual solvents (e.g., DMF). Column chromatography (silica gel, eluting with 5–10% MeOH in DCM) or recrystallization (ethanol/water) can isolate the target compound. Evidence from aminomethyl-benzonitrile analogs indicates that strict control of reaction stoichiometry and pH (pH 6–7 during amination) minimizes side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields across different synthetic protocols?
- Methodological Answer : Discrepancies in yields often arise from variations in catalyst choice (e.g., Pd/C vs. Raney Ni for reductive amination) or reaction solvent polarity. Systematic DOE (Design of Experiments) approaches, including factorial screening of temperature (25–80°C), solvent (MeOH vs. THF), and catalyst loading (5–20 mol%), can identify optimal conditions. Evidence from industrial-scale syntheses of related hypnotic drugs highlights the critical role of solvent polarity in hydrochloride salt crystallization efficiency .
Q. What strategies address solubility challenges in aqueous solutions for biological assays?
- Methodological Answer : Due to the compound’s hydrophobicity, use co-solvents like DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility. For in vitro studies, prepare stock solutions in DMSO and dilute into PBS (pH 7.4). Evidence from structurally similar sulfonamide hydrochlorides indicates that salt forms (e.g., mesylate) may offer alternative solubility profiles if hydrochloride solubility is insufficient .
Q. How does the compound interact with biological targets such as NMDA receptors?
- Methodological Answer : While direct data on this compound is limited, structurally related aminomethyl-substituted heterocycles (e.g., pyridine carboxylates) are known to modulate NMDA receptor activity. Researchers should perform radioligand binding assays (e.g., H-MK-801 displacement) and electrophysiological recordings in hippocampal neurons to evaluate GluN2B subunit specificity. Reference compounds like Ro 25–6981 provide methodological precedents for NMDA antagonist studies .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Hydrochloride salts of aminomethyl aromatics are typically hygroscopic. Store desiccated at –20°C in amber vials under nitrogen. Accelerated stability studies (40°C/75% RH for 4 weeks) can assess degradation pathways, such as nitrile hydrolysis to amides. Evidence from benzonitrile hydrochloride analogs suggests that degradation products can be monitored via LC-MS (e.g., m/z shifts corresponding to hydrolysis) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points across literature sources?
- Methodological Answer : Variations in melting points (e.g., 206–210°C vs. higher ranges) may stem from polymorphic forms or residual solvents. Perform DSC (Differential Scanning Calorimetry) to characterize thermal behavior and XRPD (X-ray Powder Diffraction) to identify crystalline phases. Evidence from related compounds (e.g., 5-(aminomethyl)pyrimidine hydrochlorides) shows that recrystallization solvents (e.g., ethanol vs. acetonitrile) influence polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
